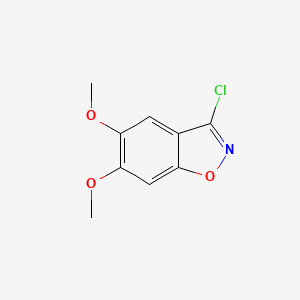

3-Chloro-5,6-dimethoxybenzisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3-chloro-5,6-dimethoxy-1,2-benzoxazole |

InChI |

InChI=1S/C9H8ClNO3/c1-12-7-3-5-6(4-8(7)13-2)14-11-9(5)10/h3-4H,1-2H3 |

InChI Key |

MJIQQNGRKADMQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NO2)Cl)OC |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Chloro 5,6 Dimethoxybenzisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 3-Chloro-5,6-dimethoxybenzisoxazole would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) groups.

Aromatic Protons: The benzisoxazole ring system contains two aromatic protons. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing isoxazole (B147169) ring. One would anticipate two singlets in the aromatic region, likely between δ 6.5 and 7.5 ppm. The proton at position 4 would likely appear at a slightly different chemical shift than the proton at position 7 due to their different proximities to the methoxy and chloro substituents.

Aliphatic Protons: The two methoxy groups at positions 5 and 6 would each give rise to a sharp singlet in the aliphatic region of the spectrum. These signals are typically found between δ 3.8 and 4.0 ppm. The precise chemical shifts would be influenced by the electronic environment of the benzene (B151609) ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | 6.8 - 7.2 | s |

| H-7 | 7.0 - 7.4 | s |

| -OCH₃ (C5) | 3.8 - 4.0 | s |

| -OCH₃ (C6) | 3.8 - 4.0 | s |

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Aromatic and Heterocyclic Carbons: The carbon atoms of the benzisoxazole ring system would resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to the chlorine (C-3) would be expected to have a chemical shift in the range of δ 150-155 ppm. The carbons bearing the methoxy groups (C-5 and C-6) would be significantly shielded and appear at higher field strengths compared to the other aromatic carbons.

Aliphatic Carbons: The carbon atoms of the two methoxy groups would appear in the upfield region of the spectrum, typically around δ 55-60 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 150 - 155 |

| C-3a | 115 - 120 |

| C-4 | 100 - 105 |

| C-5 | 145 - 150 |

| C-6 | 148 - 153 |

| C-7 | 95 - 100 |

| C-7a | 160 - 165 |

| -OCH₃ (C5) | 55 - 60 |

| -OCH₃ (C6) | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Determination

COSY (Correlation Spectroscopy): A COSY experiment would primarily be used to confirm the absence of coupling between the aromatic protons, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is essential for determining the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methoxy protons and the C-5 and C-6 carbons, respectively. Correlations between the aromatic protons (H-4 and H-7) and the surrounding quaternary carbons would confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. Key NOE correlations would be expected between the methoxy protons and the adjacent aromatic protons, helping to confirm the regiochemistry of the methoxy groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Vibrational Band Assignment for Key Functional Groups (C-Cl, C-O-C, C=N, C=C Aromatic)

The IR and Raman spectra of this compound would exhibit characteristic absorption bands for its key functional groups.

C-Cl Stretch: The carbon-chlorine stretching vibration would be expected to appear as a moderate to strong band in the region of 700-800 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkages (C-O-C) of the methoxy groups would give rise to strong bands. The asymmetric stretch typically appears around 1250-1200 cm⁻¹, while the symmetric stretch is found near 1050-1000 cm⁻¹.

C=N Stretch: The stretching vibration of the C=N bond within the isoxazole ring is expected to produce a band of medium intensity in the region of 1620-1580 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would result in several bands of varying intensity in the range of 1600-1450 cm⁻¹.

Predicted IR/Raman Vibrational Frequencies

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |

| C=C Aromatic | 1600 - 1450 | Medium to Strong |

| C=N Isoxazole | 1620 - 1580 | Medium |

| C-O-C (asymmetric) | 1250 - 1200 | Strong |

| C-O-C (symmetric) | 1050 - 1000 | Strong |

| C-Cl | 700 - 800 | Medium to Strong |

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The substitution pattern on the benzene ring influences the aromatic C-H out-of-plane bending vibrations, which appear in the fingerprint region of the IR spectrum (below 1000 cm⁻¹). For a tetrasubstituted benzene ring with two adjacent isolated hydrogens, as is the case here, one would expect to see characteristic bands that can help confirm the substitution pattern. The specific frequencies of these bands are sensitive to the nature and position of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

No specific high-resolution mass spectrometry data for this compound has been found in the surveyed scientific literature. HRMS is instrumental in providing a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For a theoretical compound like this compound (C₉H₈ClNO₃), the expected accurate mass would be a key confirmatory data point. Without experimental data, it is not possible to present a table of observed versus calculated mass.

The analysis of fragmentation patterns in mass spectrometry provides a roadmap to the compound's structural assembly. Characteristic fragmentation of the benzisoxazole ring system, along with losses of the chloro and methoxy substituents, would be expected. This analysis is crucial for distinguishing between isomers. However, no published studies detailing the mass spectral fragmentation of this compound are available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

There are no published reports on the crystal structure of this compound. Such a study would reveal the precise geometry of the molecule, including the planarity of the benzisoxazole ring system and the orientation of the chloro and dimethoxy substituents.

Without a crystal structure, the nature of the intermolecular interactions, such as halogen bonding, hydrogen bonding, or π-π stacking, which govern the crystal packing of this compound, remains unknown.

This section is not applicable as this compound is an achiral molecule and does not possess a stereocenter.

Computational and Theoretical Investigations of 3 Chloro 5,6 Dimethoxybenzisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like 3-Chloro-5,6-dimethoxybenzisoxazole.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The process involves minimizing the energy of the molecule with respect to the positions of its atoms, leading to the equilibrium geometry.

The presence of two methoxy (B1213986) groups on the benzene (B151609) ring introduces the possibility of conformational isomers due to rotation around the C-O bonds. DFT studies can explore the potential energy surface associated with these rotations to identify the different stable conformers and their relative energies. The most stable conformer would correspond to the global minimum on this surface. For instance, the orientation of the methyl groups of the methoxy substituents relative to the benzisoxazole ring system would be a key determinant of conformational preference.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O (methoxy) | 1.360 | ||

| O-C (methoxy) | 1.430 | ||

| N-O (isoxazole) | 1.410 | ||

| C-N (isoxazole) | 1.310 | ||

| C-C-Cl | 119.5 | ||

| C-O-C (methoxy) | 117.8 | ||

| O-N-C | 108.0 | ||

| C-C-O-C (methoxy) |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is likely to be localized over the electron-rich dimethoxy-substituted benzene ring and the isoxazole (B147169) nitrogen, while the LUMO may be distributed over the isoxazole ring and the chloro substituent.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding intermolecular interactions and the reactive sites within the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D plot of the electrostatic potential on the electron density surface, which helps in identifying the electron-rich and electron-poor regions. The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the isoxazole ring, as well as the nitrogen atom, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of this compound. These predicted shifts are then compared with experimental data, often showing a good correlation after applying a scaling factor or referencing to a standard compound like tetramethylsilane (B1202638) (TMS). The calculations can also help in assigning the signals in the experimental spectrum to specific nuclei in the molecule.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 (attached to Cl) | 148.2 | 147.9 |

| C3a | 115.6 | 115.4 |

| C4 | 102.1 | 101.8 |

| C5 | 150.5 | 150.3 |

| C6 | 149.8 | 149.6 |

| C7 | 98.5 | 98.2 |

| C7a | 155.3 | 155.1 |

| C (methoxy) | 56.4 | 56.2 |

| C (methoxy) | 56.1 | 55.9 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an appropriate factor to improve the agreement with experimental data.

The calculated vibrational modes can be visualized, which aids in the assignment of the absorption bands in the experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretching, C=N stretching, C-O stretching, and the characteristic vibrations of the benzene ring. For a related compound, 3-chloro-4-methoxybenzaldehyde, vibrational analysis has been successfully performed using DFT, providing a basis for similar studies on this compound. nih.govresearchgate.net

Table 4: Hypothetical Selected Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

| C-H stretch (aromatic) | 3150 | 3024 | 3020 |

| C-H stretch (methoxy) | 3050 | 2928 | 2925 |

| C=N stretch | 1640 | 1574 | 1570 |

| C-O-C stretch (asymmetric) | 1280 | 1229 | 1225 |

| C-Cl stretch | 750 | 720 | 718 |

UV-Vis Absorption and Emission Spectra Simulation

The electronic absorption properties of benzisoxazole derivatives can be effectively studied using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These simulations provide valuable information on excitation energies, wavelengths (λ), and oscillator strengths.

For a related compound, 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, TD-DFT calculations with the 6-31G(d,p) basis set were performed in different solvents to simulate its UV-Vis spectra. The theoretical calculations showed strong agreement with experimental data, with predicted electronic transitions at 335/336 nm (oscillator strengths 0.77/0.78) corresponding well with the observed spectra at 331/333 nm in ethanol (B145695) and chloroform, respectively. dergipark.org.tr The analysis also identified other significant bands, highlighting the utility of TD-DFT in understanding the electronic transitions within such molecules. dergipark.org.tr These computational approaches are crucial for interpreting experimental spectra and understanding the electronic structure of these compounds. dergipark.org.tr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Stability in Various Environments

MD simulations can be employed to assess the stability of compounds like this compound in different environments, such as in complex with biological macromolecules. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were used to validate their inhibitory potential against certain enzymes. nih.gov The Root Mean Square Deviation (RMSD) analysis of the ligand-protein complex from these simulations indicated the stability of the most active compound within the binding site of the target proteins. nih.gov This demonstrates the utility of MD simulations in confirming the dynamic stability of ligand-receptor complexes.

Intermolecular Interaction Modeling (e.g., solvent effects, self-association)

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in various media. Computational studies on similar heterocyclic systems have revealed key interaction modes. For instance, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target enzymes. nih.gov Furthermore, computational analysis of benzisoxazole derivatives has shown that specific substituents can significantly influence their activity through electronic effects, as seen in studies where electron-withdrawing groups enhanced inhibitory activity. nih.gov

Reaction Mechanism Studies and Reactivity Prediction

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound.

Computational Elucidation of Proposed Synthetic Pathways

Theoretical calculations can provide valuable insights into the feasibility and regioselectivity of synthetic routes. In the study of 3,5-dichloro-1,2,4-thiadiazole, a frontier molecular orbital analysis was used to explain the observed regioselectivity in Suzuki-Miyaura coupling reactions. nih.gov This type of analysis helps in understanding why a particular position on the heterocyclic ring is more reactive towards substitution. nih.gov Such computational approaches can be instrumental in designing efficient synthetic strategies for novel benzisoxazole derivatives.

Chemical Reactivity and Derivatization of the 3 Chloro 5,6 Dimethoxybenzisoxazole Core

Reactions at the Chloro Substituent

The electron-withdrawing nature of the benzisoxazole ring system, coupled with the presence of a good leaving group in the form of the chloro substituent, makes the 3-position susceptible to a range of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct replacement of the chloro group with a variety of nucleophiles. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism, where the attack of a nucleophile forms a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity. libretexts.org The presence of the electron-withdrawing isoxazole (B147169) ring facilitates this process by stabilizing the negatively charged intermediate. masterorganicchemistry.com

A wide array of nucleophiles can be employed in SNAr reactions with 3-Chloro-5,6-dimethoxybenzisoxazole, leading to the synthesis of derivatives with diverse functional groups. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Methoxide | Sodium methoxide | 3,5,6-Trimethoxybenzisoxazole |

| Phenoxide | Sodium phenoxide | 3-Phenoxy-5,6-dimethoxybenzisoxazole |

| Thiophenoxide | Sodium thiophenoxide | 3-(Phenylthio)-5,6-dimethoxybenzisoxazole |

| Amine | Pyrrolidine | 3-(Pyrrolidin-1-yl)-5,6-dimethoxybenzisoxazole |

This table is illustrative and based on general principles of SNAr reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netarkat-usa.org The chloro substituent at the 3-position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzisoxazole core and various aryl or vinyl groups by coupling with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.net This method is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The Heck reaction facilitates the substitution of the chloro group with an alkene, leading to the formation of a new carbon-carbon double bond. beilstein-journals.orgresearchgate.net This reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.orgnih.gov It involves the coupling of the chloro-benzisoxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction provides a powerful route for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives by coupling with primary or secondary amines. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-5,6-dimethoxybenzisoxazole |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 3-(2-Phenylvinyl)-5,6-dimethoxybenzisoxazole |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(2-Phenylethynyl)-5,6-dimethoxybenzisoxazole |

This table presents hypothetical examples based on established palladium-catalyzed reactions.

In certain synthetic routes, the removal of the chloro substituent may be necessary. Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by using reducing agents like tin hydrides or zinc dust in the presence of an acid. The choice of method depends on the compatibility with other functional groups present in the molecule.

Transformations Involving the Dimethoxy Groups

The two methoxy (B1213986) groups at the 5- and 6-positions of the benzisoxazole ring offer further opportunities for chemical modification, primarily through cleavage of the ether linkages. wikipedia.org

The conversion of the methoxy groups to hydroxyl groups can be a crucial step in the synthesis of biologically active compounds or for introducing new functionalities. Selective demethylation can be challenging due to the presence of two adjacent methoxy groups. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. organic-chemistry.org By carefully controlling the reaction conditions, such as temperature and stoichiometry of the reagent, it may be possible to achieve selective mono-demethylation or complete di-demethylation to yield the corresponding hydroxybenzisoxazole derivatives.

Table 3: Potential Demethylation Products

| Reagent | Conditions | Major Product |

|---|---|---|

| BBr₃ (1 equiv.) | Low temperature | 3-Chloro-5-hydroxy-6-methoxybenzisoxazole or 3-Chloro-6-hydroxy-5-methoxybenzisoxazole |

This table outlines potential outcomes of demethylation reactions.

Ether cleavage is the primary transformation for the dimethoxy groups. nih.govmasterorganicchemistry.commasterorganicchemistry.com Once the hydroxyl groups are unmasked, they can participate in a variety of subsequent reactions. These include O-alkylation to introduce different ether functionalities, esterification with carboxylic acids or their derivatives, or conversion to triflates for further cross-coupling reactions. These transformations significantly expand the range of accessible derivatives from the this compound scaffold.

Reactivity of the Isoxazole Ring

Ring-Opening and Rearrangement Reactions under Various Conditions

No specific studies detailing the ring-opening or rearrangement reactions of this compound have been found. For the general class of isoxazoles, such reactions are known to occur under reductive, basic, or photochemical conditions, often leading to a variety of other heterocyclic or open-chain structures. The specific influence of the 5,6-dimethoxy and 3-chloro substituents on the stability and reaction pathway of the isoxazole ring in this compound has not been experimentally determined.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety (if susceptible)

There is no available data on the susceptibility of this compound to electrophilic aromatic substitution. The directing effects of the fused isoxazole ring and the existing methoxy and chloro substituents would make the regioselectivity of such a reaction complex and unpredictable without experimental validation.

Cycloaddition Reactions (if applicable)

While cycloaddition reactions are a common method for synthesizing the benzisoxazole scaffold itself, there is no information regarding this compound acting as a substrate in further cycloaddition reactions.

Multi-Component Reactions Incorporating the Benzisoxazole Scaffold

The use of this compound as a building block in multi-component reactions (MCRs) has not been documented. MCRs are powerful tools for generating chemical diversity, but their application to this specific scaffold has not been explored in available literature. nih.govbeilstein-journals.org

Catalyst Design and Reaction Optimization for Selective Transformations

Without established reactions for this compound, there are consequently no studies on catalyst design or reaction optimization for its selective transformation.

Future Research Directions and Open Challenges in 3 Chloro 5,6 Dimethoxybenzisoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The synthesis of benzisoxazoles, including 3-Chloro-5,6-dimethoxybenzisoxazole, has traditionally relied on multi-step procedures that can be inefficient and generate significant waste. acs.orgnih.gov Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic routes.

One promising avenue is the use of transition-metal-catalyzed reactions. chim.it These methods offer the potential for direct C-H functionalization, which would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Another area of interest is the development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel. organic-chemistry.org A notable example is the PPh3-mediated Barbier-Grignard-type reaction that can produce various 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org

Furthermore, the principles of green chemistry are expected to play a more significant role in the synthesis of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused. The development of such methods will not only make the synthesis of this compound more efficient but also more environmentally friendly.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | Direct C-H functionalization, reduced synthetic steps. chim.it |

| One-Pot Reactions | Increased efficiency, reduced waste. organic-chemistry.org |

| Green Chemistry Approaches | Use of benign solvents, renewable materials, and recyclable catalysts. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The benzisoxazole core is a versatile scaffold that can participate in a variety of chemical transformations. chim.it However, the full extent of its reactivity, particularly for substituted derivatives like this compound, remains to be explored. Future research will likely focus on uncovering novel reactivity patterns and developing unprecedented transformations.

One area of interest is the exploration of cycloaddition reactions involving the benzisoxazole ring. acs.orgnih.gov The [3+2] cycloaddition of in situ generated nitrile oxides and arynes has been shown to be an effective method for the synthesis of substituted benzisoxazoles. acs.orgnih.gov Further investigation into the scope and limitations of this reaction, as well as the development of new cycloaddition strategies, could lead to the discovery of novel benzisoxazole derivatives with unique properties.

Another promising avenue is the study of ring-opening and rearrangement reactions of the benzisoxazole core. chim.it These transformations could provide access to a wide range of other heterocyclic systems that would be difficult to synthesize using traditional methods. The development of catalytic methods for these transformations would be particularly valuable, as it would allow for greater control over the reaction outcome and reduce the need for stoichiometric reagents.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective methods. Advanced in-situ characterization techniques are powerful tools that can provide real-time information about the species present in a reaction mixture. numberanalytics.comnih.gov

Techniques such as in-situ NMR, IR, and Raman spectroscopy can be used to monitor the progress of a reaction and identify transient intermediates. nih.govyoutube.com This information can be invaluable for optimizing reaction conditions and elucidating complex reaction mechanisms. For example, Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) can be used to study the surface chemistry of catalysts under realistic reaction conditions. numberanalytics.com

The application of these techniques to the study of this compound chemistry is still in its early stages. However, as these techniques become more widely available, they are expected to play an increasingly important role in advancing our understanding of this important class of compounds.

| In-Situ Technique | Potential Application in this compound Research |

| In-Situ NMR, IR, Raman | Real-time reaction monitoring, identification of intermediates. nih.govyoutube.com |

| AP-XPS | Studying catalyst surface chemistry in real-time. numberanalytics.com |

Expansion of Non-Biological Applications through Rational Design and High-Throughput Screening

While benzisoxazole derivatives have been extensively studied for their biological activities, their potential in non-biological applications is a relatively unexplored area. rsc.orgnih.gov Future research will likely focus on the rational design and high-throughput screening of this compound derivatives for applications in materials science, agrochemicals, and other fields.

One potential application is in the development of organic light-emitting diodes (OLEDs). The benzisoxazole core is a rigid, planar structure that could be incorporated into organic molecules with interesting photophysical properties. High-throughput screening could be used to rapidly identify derivatives with the desired emission characteristics.

Another potential application is in the development of new agrochemicals. The benzisoxazole scaffold is present in a number of biologically active molecules, and it is possible that derivatives of this compound could have useful herbicidal or insecticidal properties. Rational design, guided by an understanding of the structure-activity relationships of existing agrochemicals, could be used to design new candidates for testing.

Synergistic Approaches Combining Experimental Discovery and Computational Prediction for Accelerated Research

The combination of experimental discovery and computational prediction is a powerful approach that can accelerate the pace of research. nih.govnih.gov In the context of this compound chemistry, computational methods can be used to predict the properties of new derivatives, guide the design of new experiments, and help to elucidate complex reaction mechanisms. nih.gov

For example, density functional theory (DFT) calculations can be used to predict the geometries, electronic structures, and spectroscopic properties of benzisoxazole derivatives. This information can be used to rationalize experimental observations and to predict the outcomes of new reactions. Molecular docking studies can be used to predict the binding of benzisoxazole derivatives to biological targets, which can be a valuable tool in the drug discovery process. nih.govnih.gov

The integration of computational and experimental approaches is still a relatively new area in benzisoxazole chemistry. However, as computational methods become more powerful and accessible, they are expected to play an increasingly important role in the discovery and development of new benzisoxazole-based technologies.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of geometries, electronic structures, and spectroscopic properties. |

| Molecular Docking | Prediction of binding to biological targets. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-Chloro-5,6-dimethoxybenzisoxazole?

- Methodological Answer : The synthesis often involves chlorination and cyclization steps. For example, chlorinated intermediates can be prepared via reaction with phosphorus pentachloride, followed by cyclization under alkaline or acidic conditions. A published procedure for structurally related benzisoxazoles involves refluxing precursors in solvents like THF or ethanol with catalysts such as palladium or copper iodide to optimize yield . Purification typically employs column chromatography or recrystallization from ethanol-water mixtures .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., C10–C9–C3 = 113.4°) and dihedral angles between aromatic rings (e.g., 70.33°), which are critical for understanding intramolecular interactions like Cl⋯H non-bonded contacts (3.1169 Å) . Refinement protocols using riding H-atom models ensure accuracy in crystallographic data interpretation .

Q. What safety protocols are recommended for handling chlorinated benzisoxazole derivatives?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Storage should be in airtight containers at 2–8°C to prevent degradation. Spill management requires inert absorbents (e.g., sand) and ethanol for deactivation. Environmental hazards necessitate waste disposal via licensed facilities to mitigate aquatic toxicity .

Advanced Research Questions

Q. How do intramolecular non-bonded interactions influence the structural stability of this compound?

- Methodological Answer : XRD data reveal that steric repulsion between substituents (e.g., H9⋯H11 = 2.2495 Å) distorts bond angles (e.g., C3–C3a–C4 = 138.2° vs. expected 120°). Computational modeling (DFT or molecular mechanics) can quantify these interactions, while NMR NOE experiments validate spatial proximity of substituents .

Q. What strategies resolve contradictions in spectroscopic data for benzisoxazole derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR/IR peaks (e.g., C–H stretching at 3007 cm⁻¹) may arise from solvent effects or conformational flexibility. Multi-technique validation (e.g., HRMS for molecular formula confirmation, 2D NMR for connectivity) is essential. Statistical tools like Probit analysis can address variability in bioassay data .

Q. How does substitution at the 3-position affect the biological activity of benzisoxazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy vs. chloro groups) followed by in vitro assays. For example, antiparasitic activity (IC₅₀) can be tested against Leishmania promastigotes using Alamar Blue assays, with cytotoxicity (CC₅₀) assessed via mammalian cell lines .

Q. What catalytic systems optimize the synthesis of this compound under mild conditions?

- Methodological Answer : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) with ligands like triphenylphosphine enhance cyclization efficiency. Solvent systems such as Et₃N/THF (1:1) at 55°C reduce reaction time while maintaining yields >65%. Kinetic studies via HPLC monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

o

o